Peficitinib (CAS 944118-01-8), also known as ASP015K, is an orally bioavailable, small molecule inhibitor of the Janus kinase (JAK) family. Classified as a pan-JAK inhibitor, it demonstrates potent, low-nanomolar enzymatic inhibition across all four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Its primary utility in a research context is the modulation of the JAK-STAT signaling pathway, which is critical for the signal transduction of numerous cytokines and growth factors involved in immune response and inflammation. The compound effectively inhibits cytokine-induced STAT phosphorylation and has been shown to prevent IL-2-dependent T-cell proliferation, making it a valuable tool for in vitro and in vivo studies of autoimmune and inflammatory processes.
Substituting Peficitinib with other in-class compounds is often unsuitable due to significant differences in kinase selectivity profiles, which fundamentally alters experimental outcomes. While compounds like Tofacitinib are also considered pan-JAK inhibitors, they exhibit different potency ratios across the JAK family. More selective inhibitors, such as the JAK1-preferential inhibitor Upadacitinib, would fail to replicate the broad-spectrum JAK/STAT pathway blockade achieved with Peficitinib. The choice of a specific JAK inhibitor is therefore a critical, non-interchangeable parameter determined by the necessity to inhibit a particular combination of JAK isoforms (e.g., JAK1/JAK3, JAK1/JAK2, or all four) for a given research question. Peficitinib is procured specifically for its pan-inhibitory profile with notable potency on JAK3, a characteristic that cannot be replicated by a more selective substitute.
In enzymatic assays, Peficitinib demonstrates the highest potency against JAK3, with an IC50 value of 0.71 nM. This is approximately 5.5-fold more potent than its inhibition of JAK1 (IC50 = 3.9 nM) and 7-fold more potent than its inhibition of JAK2 (IC50 = 5.0 nM) and TYK2 (IC50 = 4.8 nM). This profile distinguishes it from other inhibitors where the potency against JAK3 is less pronounced relative to other family members.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
| Target Compound Data | Peficitinib vs JAK3: 0.71 nM |
| Comparator Or Baseline | Peficitinib vs JAK1: 3.9 nM | Peficitinib vs JAK2: 5.0 nM |
| Quantified Difference | ~5.5x more potent against JAK3 than JAK1; ~7x more potent against JAK3 than JAK2 |
| Conditions | In vitro cell-free enzymatic kinase assay. |
This makes Peficitinib a preferred tool for studies where potent suppression of JAK3-mediated signaling, which is critical for lymphocyte development and function, is a primary objective.
Peficitinib is characterized as a pan-JAK inhibitor, inhibiting all four JAK family members with IC50 values in the low single-digit nanomolar range. This contrasts with more selective inhibitors designed to target specific isoforms, such as Filgotinib (predominantly JAK1) or Baricitinib (JAK1/JAK2). For example, while Tofacitinib is also a pan-inhibitor, Peficitinib's specific potency ratios (JAK3 > JAK1 > TYK2 > JAK2) offer a distinct and reproducible research tool.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
| Target Compound Data | Peficitinib IC50s (nM): JAK1=3.9, JAK2=5.0, JAK3=0.71, TYK2=4.8 |
| Comparator Or Baseline | Selective inhibitors (e.g., Filgotinib, Upadacitinib) which primarily target JAK1 with much higher IC50 values for other JAKs. |
| Quantified Difference | Provides broad-spectrum, low nanomolar inhibition across all four JAKs, unlike selective inhibitors. |
| Conditions | In vitro cell-free enzymatic kinase assays. |
For experiments requiring simultaneous inhibition of signaling pathways dependent on multiple JAK isoforms (e.g., IL-6 [JAK1/2], IL-2 [JAK1/3]), Peficitinib provides a single-molecule solution, simplifying experimental design and interpretation.
Peficitinib demonstrates high solubility in dimethyl sulfoxide (DMSO), reaching up to 65 mg/mL. This characteristic is highly favorable for laboratory use, allowing for the preparation of high-concentration stock solutions. This simplifies serial dilutions and minimizes the volume of solvent added to in vitro assays, reducing the risk of solvent-induced artifacts.
| Evidence Dimension | Solubility |
| Target Compound Data | Soluble to 65 mg/mL in DMSO |
| Comparator Or Baseline | Compounds with lower solubility requiring larger solvent volumes or alternative formulation strategies. |
| Quantified Difference | High concentration allows for flexible experimental design. |
| Conditions | Standard laboratory conditions. |
This practical handling property reduces preparation time and improves the reliability and reproducibility of experiments by minimizing solvent effects in sensitive biological systems.
Due to its highest potency against JAK3 (IC50 = 0.71 nM), Peficitinib is the right choice for studies focused on signaling pathways critical for T-cell and NK-cell function and development, such as those mediated by cytokines like IL-2, IL-4, and IL-15.
As a pan-JAK inhibitor, Peficitinib serves as an ideal tool to establish a baseline of broad JAK/STAT pathway inhibition in models of diseases like rheumatoid arthritis or systemic sclerosis. Its effects can be compared against more selective JAK1 or JAK2 inhibitors to dissect the relative contributions of different signaling axes.
In research contexts where multiple cytokines signal through different JAK combinations, Peficitinib's pan-inhibitory profile allows for the simultaneous blockade of these pathways with a single, well-characterized agent, simplifying experimental setups compared to using a cocktail of selective inhibitors.